molecular formula C9H7BrF2O2 B14037353 Methyl 5-bromo-2,3-difluoro-4-methylbenzoate

Methyl 5-bromo-2,3-difluoro-4-methylbenzoate

Cat. No.: B14037353
M. Wt: 265.05 g/mol
InChI Key: WDFDKJCLALCNRD-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2,3-difluoro-4-methylbenzoate is an organic compound with the molecular formula C9H7BrF2O2 It is a derivative of benzoic acid, featuring bromine, fluorine, and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2,3-difluoro-4-methylbenzoate typically involves the esterification of 5-bromo-2,3-difluoro-4-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2,3-difluoro-4-methylbenzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Palladium-catalyzed cross-coupling reactions using reagents like boronic acids.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products

    Substitution: Formation of various substituted benzoates.

    Reduction: Formation of 5-bromo-2,3-difluoro-4-methylbenzyl alcohol.

    Oxidation: Formation of 5-bromo-2,3-difluoro-4-methylbenzoic acid.

Scientific Research Applications

Methyl 5-bromo-2,3-difluoro-4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2,3-difluoro-4-methylbenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation under the influence of catalysts and reagents. In biological systems, its effects are mediated through interactions with molecular targets such as enzymes and receptors, although specific pathways and targets may vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-2,4-difluoro-3-methylbenzoate
  • Methyl 5-bromo-2,3-difluoro-4-methylbenzoate

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H7BrF2O2

Molecular Weight

265.05 g/mol

IUPAC Name

methyl 5-bromo-2,3-difluoro-4-methylbenzoate

InChI

InChI=1S/C9H7BrF2O2/c1-4-6(10)3-5(9(13)14-2)8(12)7(4)11/h3H,1-2H3

InChI Key

WDFDKJCLALCNRD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1F)F)C(=O)OC)Br

Origin of Product

United States

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